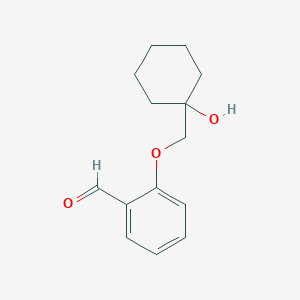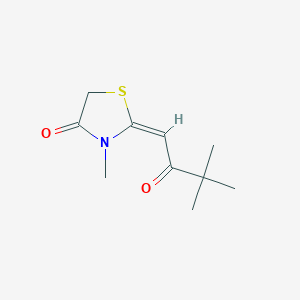
2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and diverse applications in various fields of science and industry. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of 3,3-dimethyl-2-oxobutyric acid. This intermediate is synthesized through a halogenation reaction followed by hydrolysis and oxidation . The final step involves the cyclization of the intermediate with appropriate reagents to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as catalytic oxidation and controlled reaction conditions are employed to achieve high efficiency and reduce waste .
化学反応の分析
Types of Reactions
2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-(3,3-Dimethyl-2-oxobutylidene)-1,3-dihydro-2H-indol-2-one
- 2-Butyl-2-tert-butyl-5,5-diethyl-3,4-bis(hydroxymethyl)pyrrolidin-1-oxyl
Uniqueness
Compared to similar compounds, 2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one stands out due to its thiazolidinone ring, which imparts unique chemical and biological properties. This structural feature makes it a valuable compound for various applications and research studies .
特性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC名 |
(2E)-2-(3,3-dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)7(12)5-9-11(4)8(13)6-14-9/h5H,6H2,1-4H3/b9-5+ |
InChIキー |
MFJKQOSKZHFFRG-WEVVVXLNSA-N |
異性体SMILES |
CC(C)(C)C(=O)/C=C/1\N(C(=O)CS1)C |
正規SMILES |
CC(C)(C)C(=O)C=C1N(C(=O)CS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


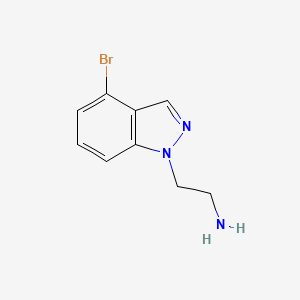
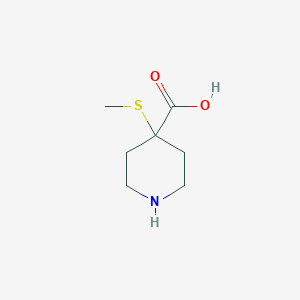

![Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine](/img/structure/B13324762.png)
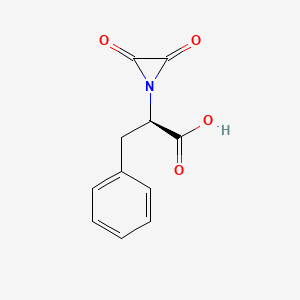

![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13324781.png)
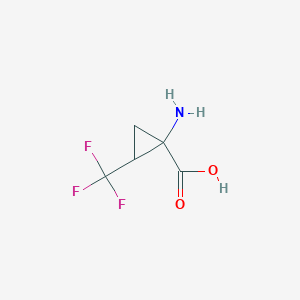
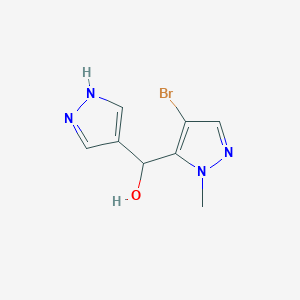
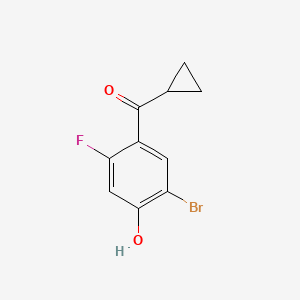
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324824.png)
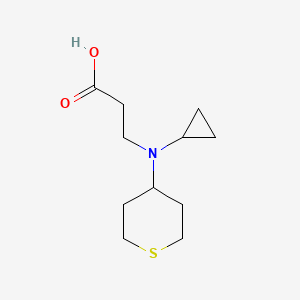
![6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324836.png)
